

An In-depth Technical Guide to the Chemical Structure of Laureatin

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Compound of Interest

Compound Name: Laureatin

Cat. No.: B15556974

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Introduction

Laureatin is a fascinating and structurally complex natural product that has garnered attention for its potent biological activities. Isolated from the marine red alga *Laurencia nipponica*, this compound is a member of the Laurencia-derived C15 acetogenins, which are characterized by their unique medium-sized ether rings and halogen substituents. This technical guide provides a comprehensive overview of the chemical structure of **Laureatin**, including its physicochemical properties, stereochemistry, and known biological functions, with a focus on data relevant to researchers in natural product chemistry and drug development.

Chemical Structure and Properties

Laureatin is a bicyclic ether containing two bromine atoms, a conjugated enyne system, and multiple stereocenters. Its intricate three-dimensional architecture is a key determinant of its biological activity.

The IUPAC name for **Laureatin** is (1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane.

Table 1: Physicochemical Properties of **Laureatin**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₀ Br ₂ O ₂	[1]
Molecular Weight	392.13 g/mol	[1][2]
CAS Number	18762-30-6	[1][2][3]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Optical Rotation	Not specified in available literature	

Table 2: Spectroscopic Identifiers for **Laureatin**

Identifier Type	Identifier	Reference(s)
SMILES	<chem>C#C/C=C\C[C@@H]1[C@]2([H])C--INVALID-LINK--[([H])--INVALID-LINK--CC)Br">C@([H])O2</chem>	[2]
InChI Key	QVSXXUNREJZJAN-WDAGUQPRSA-N	[3]

Note: Detailed experimental ¹H and ¹³C NMR data, as well as mass spectrometry fragmentation patterns for **Laureatin**, are not readily available in the public domain literature reviewed for this guide.

Experimental Protocols

Detailed experimental protocols for the original isolation and structural elucidation of **Laureatin** from *Laurencia nipponica* are not extensively detailed in currently accessible scientific literature. However, the general methodology for the isolation of such natural products typically involves the following steps.

General Protocol for Isolation and Purification:

- **Collection and Extraction:** Freshly collected *Laurencia nipponica* is typically air-dried and then pulverized. The dried algal material is then subjected to solvent extraction, often using a series of solvents with increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
- **Fractionation:** The crude extract is then fractionated using techniques like column chromatography over silica gel or other stationary phases. This process separates the complex mixture into simpler fractions.
- **Purification:** The fractions showing biological activity or containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with different column and solvent systems, until the pure compound is isolated.

Structural Elucidation:

The structure of the purified **Laureatin** was likely determined using a combination of the following spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition (from high-resolution MS).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** To identify functional groups such as the alkyne and alkene moieties.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To characterize the conjugated enyne system.
- **X-ray Crystallography:** This technique would provide unambiguous proof of the absolute stereochemistry of the molecule if suitable crystals could be obtained. The successful total synthesis of **Laureatin** has also served to confirm its proposed structure.

Biological Activity

Laureatin has been reported to exhibit significant biological activities, which are of interest to the fields of agrochemicals and pharmacology.

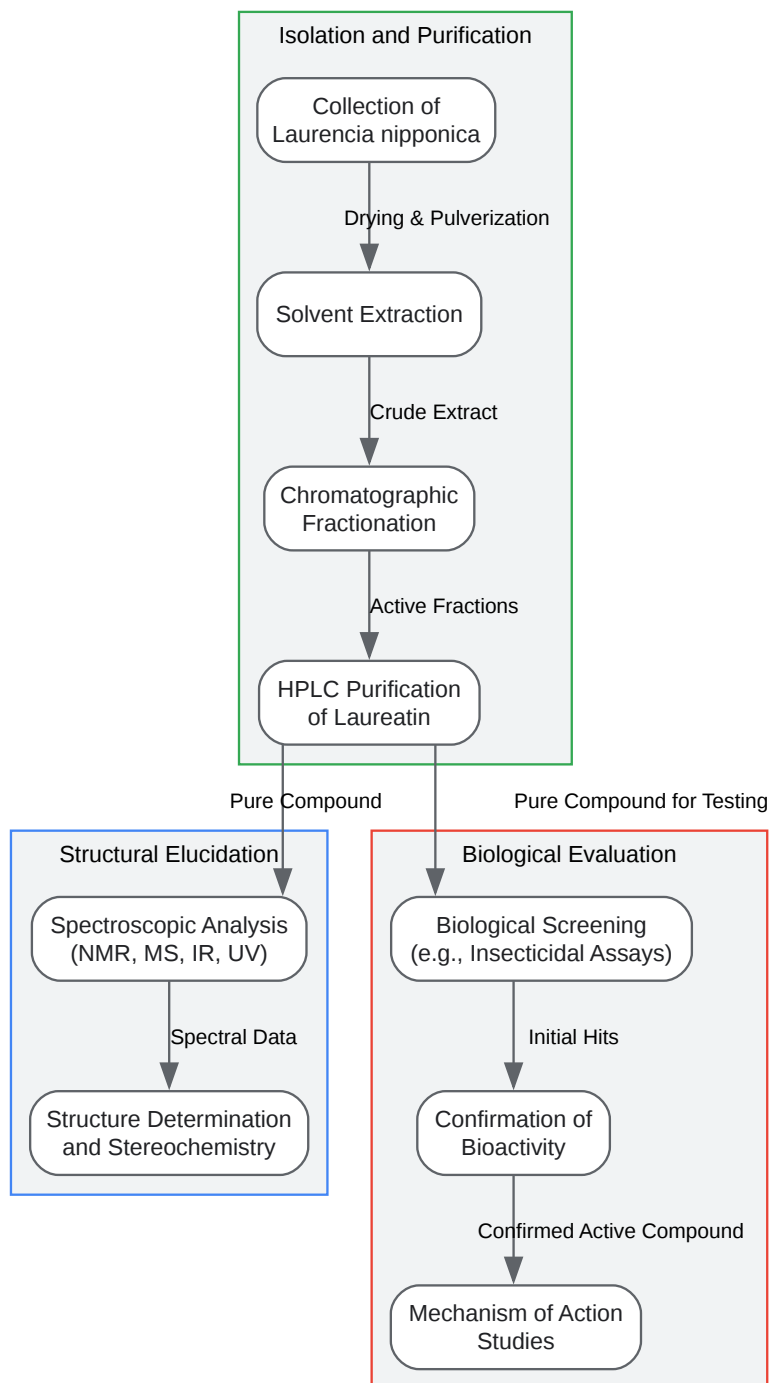
- **Insecticidal Activity:** **Laureatin** has demonstrated potent insecticidal activity, particularly against mosquito larvae.[1][2] This makes it a potential lead compound for the development of new, naturally-derived insecticides. The exact mechanism of its insecticidal action is not fully elucidated, but other metabolites from *Laurencia* have been shown to act as acetylcholinesterase inhibitors.
- **Drug Metabolism Inhibition:** **Laureatin** has also been identified as an inhibitor of drug metabolism.[2] This activity suggests that it may interact with metabolic enzyme systems, such as the cytochrome P450 family. Such properties are critical to consider in drug development, as they can lead to drug-drug interactions.

Due to the limited publicly available information on the specific molecular targets and signaling pathways of **Laureatin**, a detailed pathway diagram cannot be constructed at this time. Instead, a generalized workflow for the discovery and characterization of natural products like **Laureatin** is presented below.

Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow from the collection of a natural source to the identification and initial biological characterization of a lead compound like **Laureatin**.

Workflow for the Discovery and Characterization of Laureatin

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Caption: A generalized workflow for the isolation, structural elucidation, and biological evaluation of **Laureatin**.

Conclusion

Laureatin remains a molecule of significant interest due to its unique chemical structure and pronounced biological effects. Its complex bicyclic ether system, adorned with bromine atoms and an enyne side chain, presents a challenging and attractive target for total synthesis and further chemical modification. While its insecticidal and enzyme-inhibiting properties are established, a deeper understanding of its mechanism of action is required to fully exploit its potential in drug development or as an agrochemical. Further research to obtain detailed spectroscopic data and to elucidate its molecular targets would be highly valuable to the scientific community.

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